molecular formula C22H28N4OS B12195744 5-amino-1-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12195744
M. Wt: 396.6 g/mol
InChI Key: PEBNGEHXRFEEDQ-UHFFFAOYSA-N
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Description

5-amino-1-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a piperidine ring, a thiazole ring, and a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the amino and pyrrolone groups. Common reagents used in these reactions include various amines, aldehydes, and thioamides, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the pyrrolone ring can be reduced to form corresponding alcohols.

    Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-1-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperidine: Shares the piperidine ring and benzyl group.

    4-methyl-1,3-thiazole: Contains the thiazole ring.

    1,2-dihydro-3H-pyrrol-3-one: Features the pyrrolone structure.

Uniqueness

5-amino-1-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C22H28N4OS

Molecular Weight

396.6 g/mol

IUPAC Name

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C22H28N4OS/c1-16-15-28-22(24-16)20-19(27)14-26(21(20)23)12-9-17-7-10-25(11-8-17)13-18-5-3-2-4-6-18/h2-6,15,17,23,27H,7-14H2,1H3

InChI Key

PEBNGEHXRFEEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CCC3CCN(CC3)CC4=CC=CC=C4)O

Origin of Product

United States

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